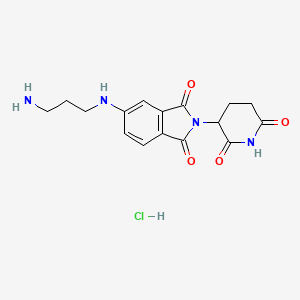
Pomalidomide-5-C3-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C3-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (proteolysis-targeting chimeras) technology . This compound is used in the recruitment of cereblon protein and can be connected to the ligand for protein by a linker to form PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pomalidomide-5-C3-NH2 (hydrochloride) is synthesized by incorporating the Pomalidomide-based cereblon ligand and an alkyl-chain crosslinker with a pendant amine for reactivity with an acid on the target ligand . The synthetic process involves the reaction of 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
The industrial production of Pomalidomide-5-C3-NH2 (hydrochloride) involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form amide bonds with carboxylic acids.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Reagents such as carboxylic acids and coupling agents like EDCI or DCC are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed
Major Products
The major products formed from these reactions include substituted derivatives, amide-linked conjugates, and hydrolyzed fragments .
Scientific Research Applications
Pomalidomide-5-C3-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of PROTAC molecules, enabling targeted protein degradation
Biology: Facilitates the study of protein-protein interactions and the role of cereblon in cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of novel drug delivery systems and pharmaceutical formulations.
Mechanism of Action
Pomalidomide-5-C3-NH2 (hydrochloride) exerts its effects by recruiting cereblon, an E3 ubiquitin ligase, to target proteins for degradation. The compound forms a ternary complex with cereblon and the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism is leveraged in PROTAC technology to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-C2-NH2 (hydrochloride): Similar structure with a shorter alkyl chain.
Pomalidomide-PEG1-NH2 (hydrochloride): Contains a polyethylene glycol linker.
Pomalidomide-PEG3-NH2 (hydrochloride): Features a longer polyethylene glycol linker.
Uniqueness
Pomalidomide-5-C3-NH2 (hydrochloride) is unique due to its specific alkyl-chain length and the presence of a pendant amine, which provides versatility in forming conjugates with various target ligands. This structural feature enhances its ability to form stable ternary complexes in PROTAC applications .
Properties
Molecular Formula |
C16H19ClN4O4 |
|---|---|
Molecular Weight |
366.80 g/mol |
IUPAC Name |
5-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H18N4O4.ClH/c17-6-1-7-18-9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)19-14(12)22;/h2-3,8,12,18H,1,4-7,17H2,(H,19,21,22);1H |
InChI Key |
OTNQUBPUFIBZME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


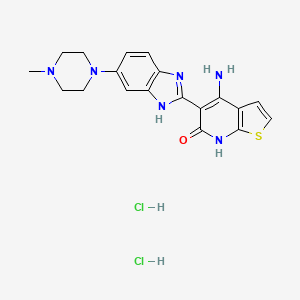

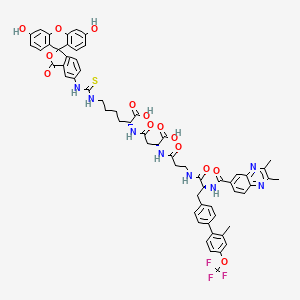

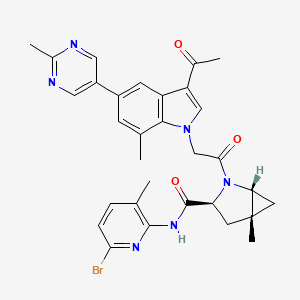

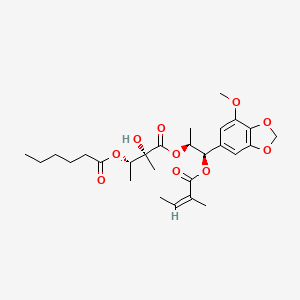

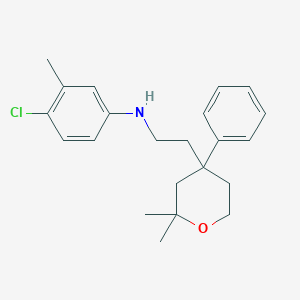
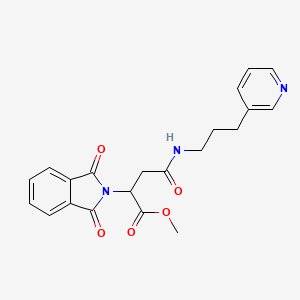

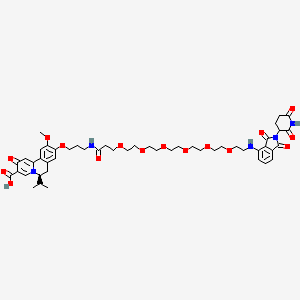

![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
